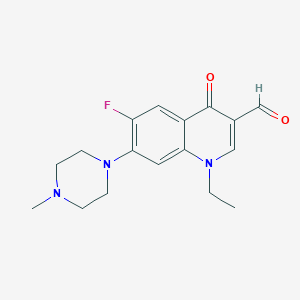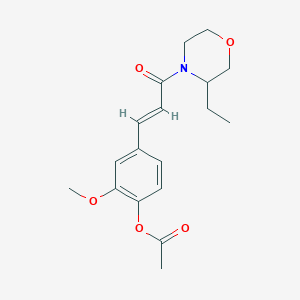
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate, also known as E-64, is a potent inhibitor of cysteine proteases. It is widely used in scientific research to study the role of cysteine proteases in various biological processes. E-64 is a synthetic compound that was first synthesized in 1982 by researchers at the University of Tokyo. Since then, it has been extensively used in biochemical and physiological research.
Mecanismo De Acción
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a reversible inhibitor, which means that it can be removed from the enzyme by reducing agents such as dithiothreitol.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the degradation of extracellular matrix proteins, which can lead to the prevention of tissue damage in various diseases such as arthritis and cancer. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has also been shown to inhibit the processing of antigens by dendritic cells, which can lead to the prevention of autoimmune diseases. In addition, Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various biological processes. Another advantage of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its reversible inhibition, which allows for the removal of the inhibitor from the enzyme. However, one limitation of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is its potential toxicity to cells at high concentrations. This can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in scientific research. One area of interest is the development of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate derivatives that are more potent and specific for certain cysteine proteases. Another area of interest is the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in combination with other inhibitors to target multiple cysteine proteases simultaneously. Finally, the use of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate in animal models of disease could provide valuable insights into the role of cysteine proteases in various pathological processes.
Métodos De Síntesis
The synthesis of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate involves the condensation of 4-hydroxy-3-methoxycinnamic acid with 3-ethylmorpholine in the presence of acetic anhydride and pyridine. The resulting product is then acetylated to yield Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate. The chemical structure of Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate acetate is shown below:
Aplicaciones Científicas De Investigación
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various biological processes such as protein degradation, antigen processing, and apoptosis. Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate has been extensively used in scientific research to study the role of cysteine proteases in these processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S.
Propiedades
Número CAS |
19856-74-7 |
|---|---|
Nombre del producto |
Morpholine, 3-ethyl-4-(4-hydroxy-3-methoxycinnamoyl)-, acetate |
Fórmula molecular |
C18H23NO5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[4-[(E)-3-(3-ethylmorpholin-4-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H23NO5/c1-4-15-12-23-10-9-19(15)18(21)8-6-14-5-7-16(24-13(2)20)17(11-14)22-3/h5-8,11,15H,4,9-10,12H2,1-3H3/b8-6+ |
Clave InChI |
KDPYTBIWOISQHR-SOFGYWHQSA-N |
SMILES isomérico |
CCC1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
SMILES canónico |
CCC1COCCN1C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Sinónimos |
3-Ethyl-4-(4-acetoxy-3-methoxycinnamoyl)morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



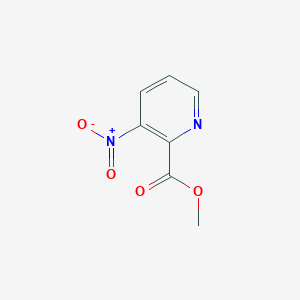
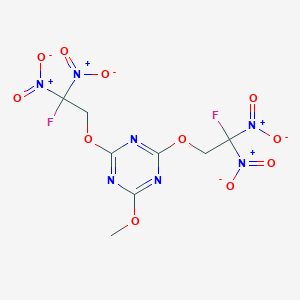
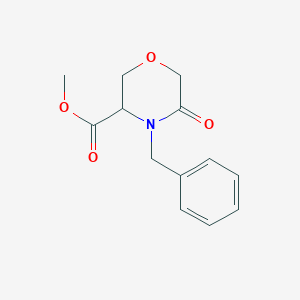
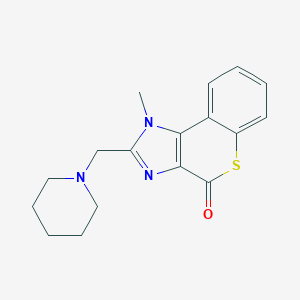
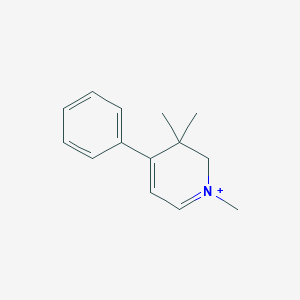
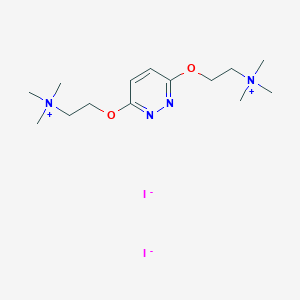
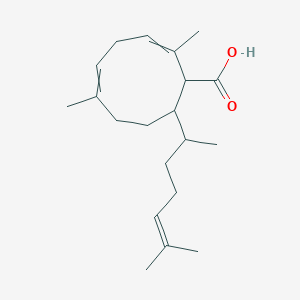
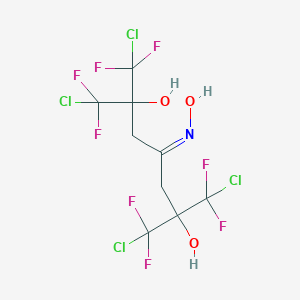
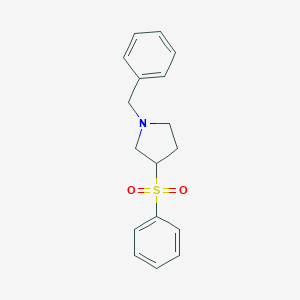
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
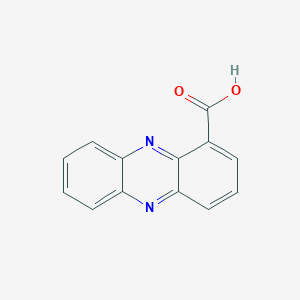
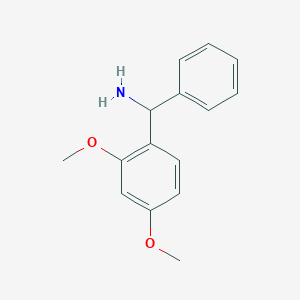
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
